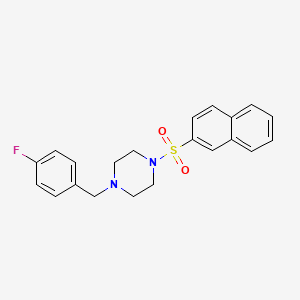![molecular formula C18H15F3N2O6S B14927517 3-[(Acetyloxy)methyl]-8-oxo-7-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14927517.png)
3-[(Acetyloxy)methyl]-8-oxo-7-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo ring system, and functional groups such as acetyloxy, oxo, and trifluoromethylbenzoyl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a thia-azabicyclo intermediate.
Functional group modifications: Introduction of the acetyloxy and oxo groups is done through selective oxidation and acetylation reactions.
Attachment of the trifluoromethylbenzoyl group: This step involves a coupling reaction using a suitable trifluoromethylbenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the cyclization reaction: Using high-pressure reactors to ensure complete conversion.
Purification steps: Employing techniques such as recrystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.
Aplicaciones Científicas De Investigación
3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may:
Inhibit enzymes: By binding to the active site and blocking substrate access.
Disrupt cellular processes: Through interaction with cellular membranes or proteins.
Modulate signaling pathways: Affecting pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
7-ACA (7-Aminocephalosporanic acid): Shares a similar bicyclic core but lacks the trifluoromethylbenzoyl group.
Cephalosporins: A class of antibiotics with a similar core structure but different functional groups.
Penicillins: Another class of β-lactam antibiotics with a related but distinct structure.
Uniqueness
3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylbenzoyl group, in particular, enhances its stability and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C18H15F3N2O6S |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
3-(acetyloxymethyl)-8-oxo-7-[[4-(trifluoromethyl)benzoyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H15F3N2O6S/c1-8(24)29-6-10-7-30-16-12(15(26)23(16)13(10)17(27)28)22-14(25)9-2-4-11(5-3-9)18(19,20)21/h2-5,12,16H,6-7H2,1H3,(H,22,25)(H,27,28) |
Clave InChI |
CELMTIZIKITZRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14927440.png)

![6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927451.png)
![N-(3-fluorophenyl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927456.png)
![4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B14927467.png)
![4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14927483.png)
![N-(2,3-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927488.png)
![2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927492.png)
![2-[1-(3-chlorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927500.png)
![1-ethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927506.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14927510.png)
![8,9-Dimethyl-2-{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927514.png)

![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14927531.png)
